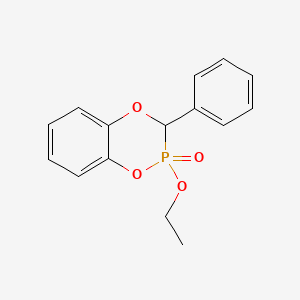![molecular formula C21H36N2O2 B5107035 2,4-Ditert-butyl-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol](/img/structure/B5107035.png)
2,4-Ditert-butyl-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Ditert-butyl-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of tert-butyl groups, a hydroxyethyl piperazine moiety, and a phenolic hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Ditert-butyl-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol typically involves a multi-step process. One common method includes the alkylation of phenol with tert-butyl groups using a Friedel-Crafts alkylation reaction. This is followed by the introduction of the piperazine moiety through a nucleophilic substitution reaction. The final step involves the addition of the hydroxyethyl group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-Ditert-butyl-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperazine ring or the phenolic group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the phenolic ring or piperazine moiety.
Scientific Research Applications
2,4-Ditert-butyl-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Ditert-butyl-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the piperazine moiety can interact with biological macromolecules. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Ditert-butylphenol: Lacks the piperazine and hydroxyethyl groups, making it less versatile in biological applications.
2,6-Ditert-butyl-4-methylphenol: Known for its antioxidant properties but does not have the piperazine moiety.
2,4-Ditert-butyl-6-methylphenol: Similar structure but lacks the hydroxyethyl piperazine group.
Uniqueness
2,4-Ditert-butyl-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol is unique due to the combination of tert-butyl groups, a hydroxyethyl piperazine moiety, and a phenolic hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,4-ditert-butyl-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O2/c1-20(2,3)17-13-16(19(25)18(14-17)21(4,5)6)15-23-9-7-22(8-10-23)11-12-24/h13-14,24-25H,7-12,15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTYKZHFCIMEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-fluorophenoxy)methyl]-N-(2-methylsulfanylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5106960.png)
![1-[(2,4-dichlorophenyl)methyl]-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B5106984.png)
![(6-Methoxynaphthalen-2-yl)-[1-(1-propan-2-ylpyrazole-4-carbonyl)piperidin-3-yl]methanone](/img/structure/B5106991.png)
![2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE](/img/structure/B5107005.png)
![2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107009.png)
![3-(1-naphthyl)-5-(1H-tetrazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107015.png)
![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)
![N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5107022.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5107030.png)
![N-[4-[2,6-bis[4-(2,2-dimethylpropanoylamino)phenyl]pyrimidin-4-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B5107040.png)

![2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5107049.png)
![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107052.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5107063.png)
